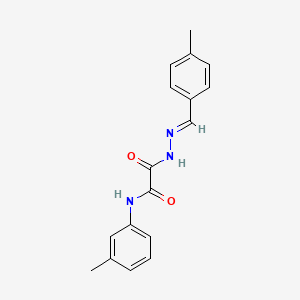![molecular formula C17H20N2O4S2 B11104779 1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine CAS No. 5895-42-1](/img/structure/B11104779.png)
1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine is a complex organic compound with a unique structure that includes both sulfonyl and imidazolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylimidazolidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine involves its interaction with specific molecular targets. The sulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: Contains a quinolinone ring instead of an imidazolidine ring.
Uniqueness
1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine is unique due to its combination of sulfonyl and imidazolidine groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
5895-42-1 |
|---|---|
Molecular Formula |
C17H20N2O4S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-methylsulfonyl-2-phenylimidazolidine |
InChI |
InChI=1S/C17H20N2O4S2/c1-14-8-10-16(11-9-14)25(22,23)19-13-12-18(24(2,20)21)17(19)15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3 |
InChI Key |
JMRKYWBFPGUVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-methanediylbis[2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol]](/img/structure/B11104703.png)
![2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11104705.png)
![4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11104708.png)
![N-{(1Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104712.png)
![N-butyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11104713.png)
![6-Methyl-1-(5-methylfurfurylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11104716.png)
![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11104729.png)
![2-hydroxy-N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11104735.png)
![(8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11104754.png)
![2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11104755.png)

![3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11104757.png)

![N,N'-bis[(E)-(4-bromophenyl)methylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B11104763.png)
